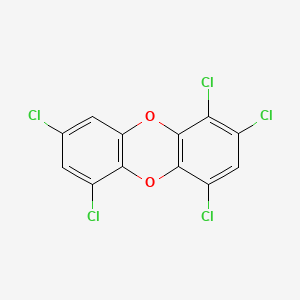
1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Descripción general
Descripción
1,2,4,6,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) compound characterized by its multiple chlorine atoms attached to the benzene rings of its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin precursors under controlled conditions. The process typically involves the use of chlorine gas or other chlorinating agents in the presence of a catalyst, such as ferric chloride, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound is often a by-product of manufacturing processes involving chlorinated organic compounds. These processes include the production of herbicides, pesticides, and other chlorinated chemicals. The compound can also be formed unintentionally during the incineration of waste materials containing chlorine.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like zinc or sodium borohydride in the presence of a suitable solvent.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of less chlorinated dioxins or other reduced forms.
Substitution: Generation of different functionalized dioxins depending on the substituting group.
Aplicaciones Científicas De Investigación
1,2,4,6,8-Pentachlorodibenzo-p-dioxin has been extensively studied in various scientific fields due to its toxicological properties and environmental impact. Its applications include:
Chemistry: Used as a model compound for studying the behavior of dioxins in environmental systems and their interactions with other chemicals.
Biology: Investigated for its toxic effects on biological organisms, including its role in disrupting endocrine function and causing reproductive and developmental issues.
Medicine: Studied for its potential health effects on humans, including carcinogenicity and immunotoxicity.
Industry: Analyzed for its presence in industrial waste and emissions, contributing to the development of cleaner production technologies and pollution control measures.
Mecanismo De Acción
The toxic effects of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and the induction of enzymes that metabolize xenobiotics, ultimately causing cellular damage and toxicity.
Molecular Targets and Pathways Involved:
Aryl Hydrocarbon Receptor (AhR): Central molecular target for dioxin toxicity.
Xenobiotic Metabolism Pathways: Enzymes such as cytochrome P450s are induced, leading to the production of ROS and other reactive intermediates.
Comparación Con Compuestos Similares
1,2,4,6,8-Pentachlorodibenzo-p-dioxin is one of several PCDDs, each with varying degrees of chlorination and toxicity. Similar compounds include:
1,2,3,7,8-Pentachlorodibenzodioxin: Similar structure but different chlorine substitution pattern.
Heptachlorodibenzo-p-dioxin: Contains seven chlorine atoms instead of five.
Octachlorodibenzo-p-dioxin: Contains eight chlorine atoms.
Uniqueness: this compound is unique in its specific pattern of chlorine substitution, which influences its toxicological properties and environmental behavior compared to other PCDDs.
Propiedades
IUPAC Name |
1,2,4,6,8-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWALZHAWITMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074095 | |
| Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-76-0 | |
| Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


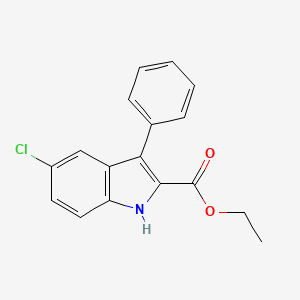
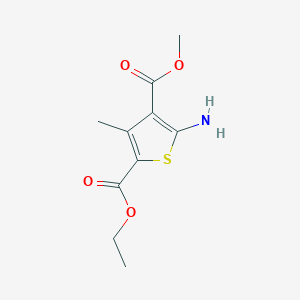
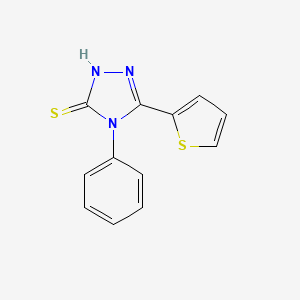
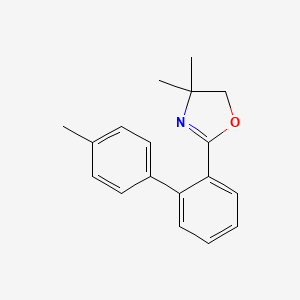

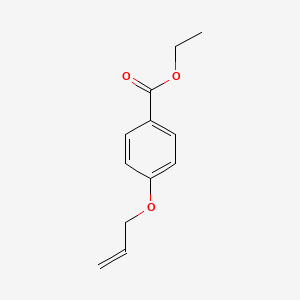

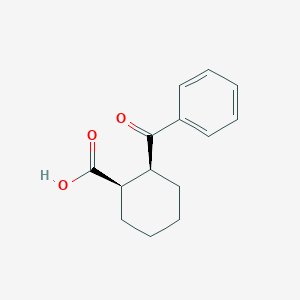
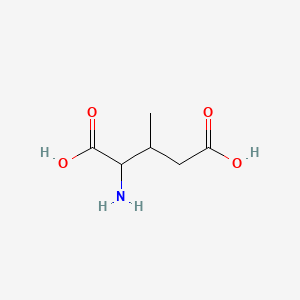

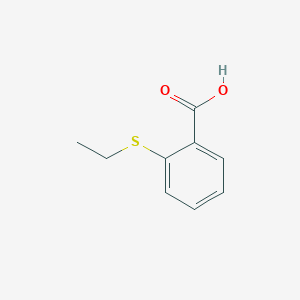
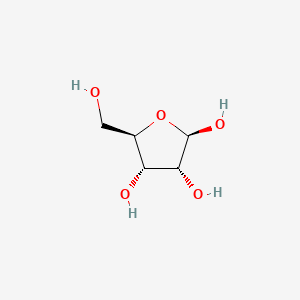

![4-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1595419.png)
